molecular formula C28H27NO3 B10960078 (4-Benzylpiperidin-1-yl){5-[(naphthalen-2-yloxy)methyl]furan-2-yl}methanone

(4-Benzylpiperidin-1-yl){5-[(naphthalen-2-yloxy)methyl]furan-2-yl}methanone

Cat. No.: B10960078
M. Wt: 425.5 g/mol
InChI Key: LPJXFAKDZHREQX-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with a unique structure that combines a piperidine ring, a naphthyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the piperidine derivative. The benzylation of piperidine can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-benzylpiperidine is then reacted with 5-[(2-naphthyloxy)methyl]-2-furylmethanone under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Bases: Sodium hydroxide, sodium hydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it useful in drug discovery and development.

Medicine

In medicine, (4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO){5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}METHANONE is unique due to its combination of a piperidine ring, a naphthyl group, and a furan ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(naphthalen-2-yloxymethyl)furan-2-yl]methanone

InChI

InChI=1S/C28H27NO3/c30-28(29-16-14-22(15-17-29)18-21-6-2-1-3-7-21)27-13-12-26(32-27)20-31-25-11-10-23-8-4-5-9-24(23)19-25/h1-13,19,22H,14-18,20H2

InChI Key

LPJXFAKDZHREQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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